

Spectroscopic Profile of Laurycolactone A: A Technical Overview

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Compound of Interest		
Compound Name:	Laurycolactone A	
Cat. No.:	B608485	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurycolactone A is a C18-quassinoid natural product isolated from the roots of Eurycoma longifolia, a plant native to Southeast Asia renowned for its traditional medicinal uses. The structural elucidation of **Laurycolactone A** was first reported in 1982, where its complex polycyclic architecture was established through spectroscopic methods and confirmed by X-ray crystallography. This technical guide provides a summary of the available spectroscopic information for **Laurycolactone A**, intended to serve as a reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Due to the age of the original publication and limitations in accessing its full-text version, detailed, quantitative spectroscopic data and specific experimental protocols are not readily available in the public domain. The information presented herein is compiled from publicly accessible abstracts and secondary citations.

Chemical Structure

Molecular Formula: C18H22O5 Molecular Weight: 318.4 g/mol

The structure of **Laurycolactone A** is characterized by a highly oxygenated and sterically congested tetracyclic core, which is typical of quassinoid-type diterpenes.



Spectroscopic Data Summary

Comprehensive, quantitative NMR and MS data for **Laurycolactone A** are contained within the original 1982 publication in Tetrahedron Letters. Unfortunately, this data is not available in publicly accessible databases. The tables below are structured to accommodate the expected data types based on the analysis of similar quassinoid compounds.

Table 1: 1H NMR Data (Solvent information not available)

Position	Chemical Shift (δ ,	Multiplicity	Coupling Constant
Position	ppm)		(J, Hz)

Data not available in accessible literature

Table 2: 13 C NMR Data (Solvent information not

available)

Position	Chemical Shift (δ, ppm)
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Data not available in accessible literature

Table 3: Mass Spectrometry Data

Technique	lonization Mode	Observed m/z	Interpretation
Data not available			

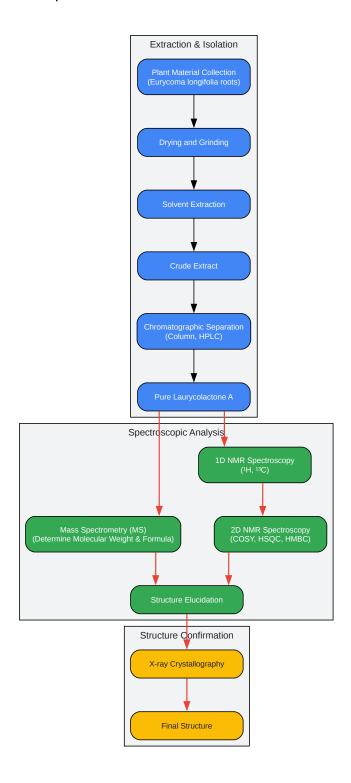
Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **Laurycolactone A** are described in the primary literature. While the specifics are not available, a general workflow for the characterization of a novel natural product like **Laurycolactone A** is outlined below.

General Experimental Workflow for Natural Product Characterization



The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product from a plant source.



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Caption: Generalized workflow for the isolation and structural elucidation of Laurycolactone A.



Conclusion

Laurycolactone A remains an important member of the C18-quassinoid family of natural products. While its initial structural characterization was thoroughly performed, the detailed spectroscopic data is not widely disseminated. For researchers requiring the specific quantitative NMR and MS data, consultation of the original 1982 publication by Nguyen-Ngoc-Suong et al. in Tetrahedron Letters is essential. This guide provides a foundational overview for professionals in the fields of natural products and drug discovery.

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